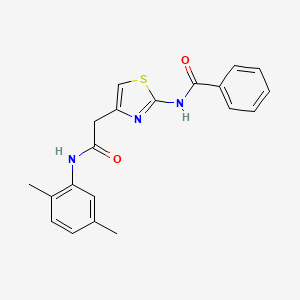
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, and a dimethylphenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the appropriate thiazole and dimethylphenyl precursors. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen atoms. It also contains a dimethylphenyl group, which is a type of aromatic compound that has two methyl groups attached .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Antimicrobial Applications
This compound has been studied for its potential as an antimicrobial agent. It has shown promising results against multidrug-resistant Gram-positive pathogens . The compound’s derivatives have demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, as well as vancomycin-resistant E. faecium .
Antifungal Applications
The compound’s derivatives have also shown broad-spectrum antifungal activity against drug-resistant Candida strains . One derivative in particular, ester 8f, showed good activity against Candida auris, which was greater than fluconazole .
Anti-Diabetic Applications
The compound has been synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . The in vitro inhibition of α-glucosidase enzyme was studied and the results were coherent with their enzyme inhibition data . This suggests that the compound could have potential as an anti-diabetic agent .
Cytotoxic Behavior
The compound has been analyzed for its cytotoxic behavior against brine shrimps . This could potentially be used in the development of new treatments for various diseases.
Synthesis of Bi-Heterocycles
The compound has been used in the synthesis of novel bi-heterocycles . These bi-heterocycles have shown valuable anti-diabetic potential and could be further explored in the development of new drugs .
Potential in Cancer Treatment
While there is no direct research available on this compound’s use in cancer treatment, thiazole derivatives are known to be used in the treatment of cancer . Therefore, it’s possible that this compound could also have potential applications in this field.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to targetmultidrug-resistant Gram-positive pathogens
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been reported to have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
Similar compounds have been reported to have antimicrobial activity, suggesting that they may lead to the death of bacteria .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-9-14(2)17(10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXLSEMUKBJAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

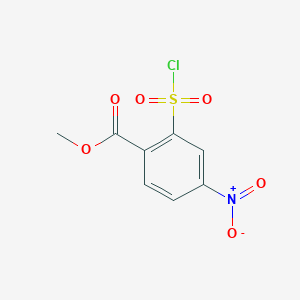
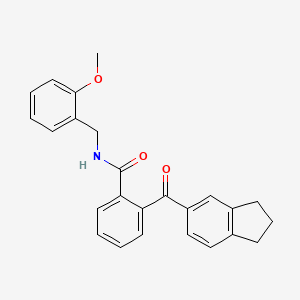
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B2487103.png)
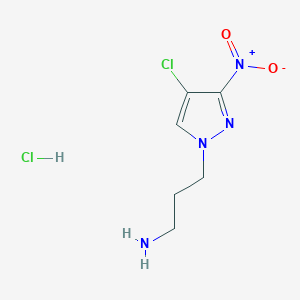
![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)
![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)
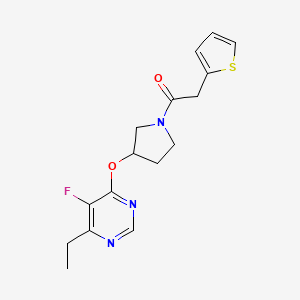
![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)
![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)
